N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide
Description
N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide is a complex organic compound that features a pyrazole ring substituted with a boronate ester and an acetamide group
Properties
Molecular Formula |
C15H27BN4O3 |
|---|---|
Molecular Weight |
322.21 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C15H27BN4O3/c1-14(2)15(3,4)23-16(22-14)12-9-18-20(10-12)11-13(21)17-7-8-19(5)6/h9-10H,7-8,11H2,1-6H3,(H,17,21) |
InChI Key |
VNNHABRSZWDJEH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)NCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine and diketone precursors.
Introduction of the boronate ester: The pyrazole ring can be functionalized with a boronate ester using Suzuki-Miyaura coupling reactions, which involve the reaction of a halogenated pyrazole with a boronic acid or ester in the presence of a palladium catalyst.
Attachment of the acetamide group: The final step involves the acylation of the pyrazole ring with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used in the presence of appropriate catalysts.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide is unique due to its combination of a boronate ester and a pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
